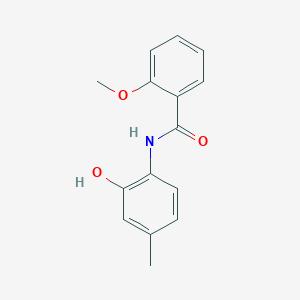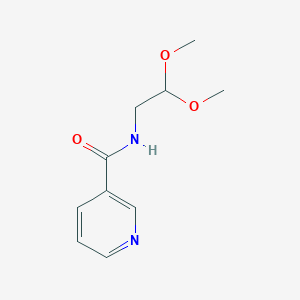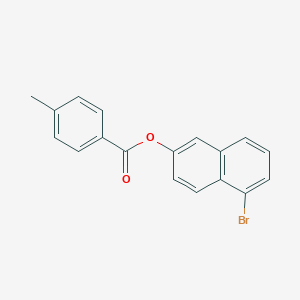
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a synthetic compound that is derived from salicylamide and has been found to exhibit a range of biological activities.
科学的研究の応用
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have a role in improving cognitive function and memory.
作用機序
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have anti-inflammatory effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have antitumor effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This allows for the production of large quantities of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide for use in experiments. Another advantage of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is that it has a range of biological activities, which makes it a versatile compound for investigating various pathways and mechanisms.
One limitation of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's effects. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. One area of interest is investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is investigating its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's mechanism of action and to identify any potential side effects or toxicity. Overall, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has shown promising results in a range of biological activities, and further research is needed to fully explore its potential applications.
合成法
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(13(17)9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChIキー |
XFYDCTYTRMRVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)

